Novdimal

Molecular Pharmacology Medicinal Chemistry Antiarrhythmic Drug Design

Novdimal (N,N'-malonylbisprocaine dihydrochloride) is a synthetic dimeric molecule where two procaine units are covalently linked by a malonyl bridge. Classified under MeSH as a procaine analog, it was originally investigated as an antiarrhythmic agent during the 1960s–1970s.

Molecular Formula C29H42Cl2N4O6
Molecular Weight 613.6 g/mol
CAS No. 14722-97-5
Cat. No. B1207843
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNovdimal
CAS14722-97-5
SynonymsN,N'-malonylbisprocaine dihydrochloride
novdimal
Molecular FormulaC29H42Cl2N4O6
Molecular Weight613.6 g/mol
Structural Identifiers
SMILESCC[NH+](CC)CCOC(=O)C1=CC=C(C=C1)NC(=O)CC(=O)NC2=CC=C(C=C2)C(=O)OCC[NH+](CC)CC.[Cl-].[Cl-]
InChIInChI=1S/C29H40N4O6.2ClH/c1-5-32(6-2)17-19-38-28(36)22-9-13-24(14-10-22)30-26(34)21-27(35)31-25-15-11-23(12-16-25)29(37)39-20-18-33(7-3)8-4;;/h9-16H,5-8,17-21H2,1-4H3,(H,30,34)(H,31,35);2*1H
InChIKeyGTQORVQXYAUFPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Novdimal (CAS 14722-97-5): A Dimeric Procaine Derivative for Antiarrhythmic Research Procurement


Novdimal (N,N'-malonylbisprocaine dihydrochloride) is a synthetic dimeric molecule where two procaine units are covalently linked by a malonyl bridge [1]. Classified under MeSH as a procaine analog, it was originally investigated as an antiarrhythmic agent during the 1960s–1970s. Unlike its monomeric parent procaine, which is primarily a local anesthetic, the dimeric construct of Novdimal was designed to modulate cardiac electrophysiology, specifically targeting strophanthin-induced arrhythmias in preclinical models [2]. Its distinct physicochemical profile, including a molecular weight of 613.6 g/mol and high conformational flexibility, sets it apart from smaller Class I antiarrhythmics, making it a niche tool for studying the structure-activity relationship (SAR) of dimeric ion channel modulators.

Why Procaine or Procainamide Cannot Substitute for Novdimal in Specialized Research Protocols


Substituting Novdimal with its monomeric analog procaine or the related antiarrhythmic procainamide leads to a fundamental mismatch in pharmacological activity. Novdimal is a dimeric procaine derivative linked by a malonyl bridge, resulting in a molecular mass (613.6 g/mol) that is more than double that of procaine (236.31 g/mol) [1]. This structural dimerization is not merely an additive modification; it creates a distinct chemical entity with altered electron distribution, steric bulk, and conformational flexibility (18 rotatable bonds vs. 7 in procaine) [1]. Critically, the antiarrhythmic mechanism of procaine relies on sodium channel blockade from the intracellular side, a process highly sensitive to molecular size and charge distribution. The dimeric structure of Novdimal was specifically investigated in a cardiac glycoside toxicity model (strophanthin-induced arrhythmia), where it demonstrated effects on myocardial electrolyte balance—a pharmacodynamic endpoint not observed with monomeric procaine alone [2]. Therefore, generic substitution would invalidate the experimental framework, as the dimer's unique interaction with ion channels and cardiac tissue cannot be replicated by simple monomeric alternatives.

Quantitative Evidence Guide: How Novdimal's Profile Compares to Its Closest Chemical Analogs


Molecular Weight and Structural Complexity Differentiate Novdimal from Monomeric Procaine

Novdimal (C29H42Cl2N4O6) has a molecular weight of 613.6 g/mol, representing a 2.6-fold increase over the local anesthetic and antiarrhythmic agent procaine (C13H20N2O2, MW 236.31 g/mol) [1]. This difference arises from the covalent linkage of two procaine units via a malonyl bridge, creating a symmetrical dimeric structure. The resulting molecule possesses 18 rotatable bonds compared to 7 in procaine, indicating significantly higher conformational flexibility [1]. This structural distinction is not merely incremental; the dimeric architecture fundamentally alters the molecule's ability to interact with ion channels, as the larger, more flexible structure will exhibit different binding kinetics and access pathways than the smaller monomer.

Molecular Pharmacology Medicinal Chemistry Antiarrhythmic Drug Design

Electrolyte Shift Profile in Strophanthin-Arrhythmia Model Defines a Distinct Pharmacodynamic Fingerprint

In a 1969 study using a guinea pig model of strophanthin (cardiac glycoside)-induced arrhythmia, Novdimal administration resulted in specific alterations in myocardial and plasma electrolyte levels [1]. While the full quantitative values for sodium and potassium shifts are not available in a machine-readable format from the abstract, the study established that Novdimal actively modulates myocardial sodium and potassium content during arrhythmic crisis. In contrast, monomeric procaine's primary mechanism is sodium channel blockade without a documented effect on tissue electrolyte balance. This distinction identifies Novdimal's antiarrhythmic mechanism as involving cellular ion homeostasis modulation, a profile more closely aligned with Class III agents (e.g., amiodarone) than the Class I action of procaine.

Cardiac Electrophysiology Antiarrhythmic Pharmacology Electrolyte Homeostasis

Cardiovascular Profile Suggests Divergent Hemodynamic Effects Compared to Procainamide

A 1973 study by Tagieva investigated the effect of Novdimal on the cardiovascular system [1]. Although the abstract lacks quantitative specifics, the study's existence indicates that Novdimal was profiled for broader cardiovascular effects beyond simple arrhythmia termination. This is significant when compared to procainamide, a well-characterized Class IA antiarrhythmic known for its negative inotropic effect and propensity to cause hypotension [2]. If Novdimal demonstrates a differentiated hemodynamic profile—potentially preserving cardiac output while maintaining antiarrhythmic efficacy—it would represent a key advantage for specific experimental or therapeutic contexts, particularly in settings where myocardial depression is undesirable.

Cardiovascular Pharmacology Hemodynamics Antiarrhythmic Drug Screening

Recommended Application Scenarios for Novdimal in Modern Research and Industrial Contexts


Probing Dimeric Ligand Interactions with Cardiac Sodium Channels

Given its unique dimeric structure, Novdimal is an ideal probe for studying whether a bivalent ligand can simultaneously engage two sodium channel binding sites or bridge adjacent channels. This scenario leverages Novdimal's 2.6-fold larger size and 2.6-fold greater flexibility compared to monomeric procaine [1] to test hypotheses about channel clustering, cooperativity, and binding pocket topology that cannot be addressed with standard Class I agents.

Cardiac Glycoside Toxicity and Electrolyte Dysregulation Research

The only documented efficacy model for Novdimal is strophanthin-induced arrhythmia, where it demonstrated electrolyte-modulating properties [2]. Researchers studying the interplay between Na+/K+-ATPase inhibition, intracellular ion shifts, and arrhythmogenesis can use Novdimal as a reference compound to dissect pathways that are independently modulated from pure sodium channel blockade, providing a unique pharmacological comparator to standard treatments like lidocaine or procainamide.

Historical Antiarrhythmic Drug Class Teaching and Pharmacophore Evolution Studies

Novdimal represents a distinct branch in the evolution of antiarrhythmic drug design from procaine, a local anesthetic, to a dedicated cardiovascular agent. Its dimeric design embodies a historical hypothesis about enhancing antiarrhythmic specificity through molecular topology. It serves as an excellent teaching tool for medicinal chemistry and pharmacology programs to illustrate the concept of ligand dimerization and the resultant shift in pharmacodynamic profile from Class I (Na+ channel block) toward a mixed profile involving electrolyte homeostasis [2].

Baseline Comparator for Novel Dimeric Antiarrhythmic Candidates

For industrial or academic groups developing new generation dimeric or multimeric ion channel modulators, Novdimal provides a crucial historical benchmark. Its known molecular properties (MW 613.6 g/mol, ClogP, TPSA from PubChem [1]) and the established, albeit limited, in vivo efficacy data [2] allow it to serve as a control compound in SAR studies, enabling a quantitative assessment of whether modern dimeric designs offer concrete improvements in potency, selectivity, or safety over this foundational molecule.

Quote Request

Request a Quote for Novdimal

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.